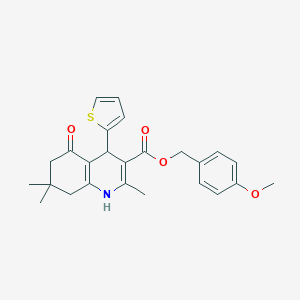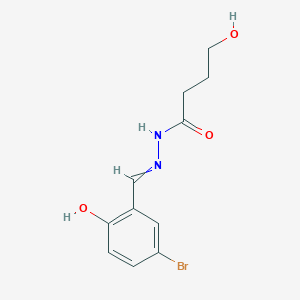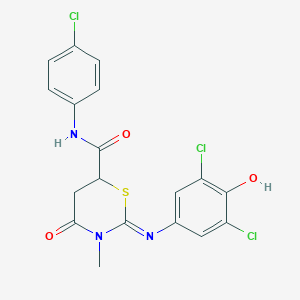
N-Boc-D-Prolin
Übersicht
Beschreibung
N-Boc-D-proline, also known as N-tert-butoxycarbonyl-D-proline, is a derivative of the amino acid D-proline. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect the amino group during chemical reactions. The Boc group (tert-butoxycarbonyl) is a protective group that can be easily removed under acidic conditions, making N-Boc-D-proline a valuable intermediate in various synthetic processes .
Wissenschaftliche Forschungsanwendungen
N-Boc-D-proline has numerous applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: N-Boc-D-proline derivatives are used in the study of enzyme mechanisms and protein structure.
Industry: N-Boc-D-proline is used in the production of chiral intermediates for various chemical processes.
Wirkmechanismus
Target of Action
N-Boc-D-proline, also known as Boc-D-proline, is a biochemical reagent . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the proteins or peptides that are being synthesized. The role of N-Boc-D-proline is to serve as a building block in the formation of these proteins or peptides .
Mode of Action
N-Boc-D-proline interacts with its targets through a process known as Boc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Boc group in the compound serves as a protective group for the amino acid proline during the synthesis process . This prevents unwanted side reactions from occurring, ensuring that the peptide is synthesized correctly .
Biochemical Pathways
The exact biochemical pathways affected by N-Boc-D-proline would depend on the specific proteins or peptides being synthesized. As a building block in peptide synthesis, the compound would be involved in the formation of peptide bonds, which are the links between amino acids in a protein or peptide . The downstream effects would therefore be the creation of a specific protein or peptide with a precise sequence of amino acids .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The result of N-Boc-D-proline’s action is the successful synthesis of a specific protein or peptide . By serving as a building block in peptide synthesis and protecting the amino acid proline during the synthesis process, N-Boc-D-proline helps ensure that the resulting protein or peptide has the correct sequence of amino acids .
Action Environment
The action of N-Boc-D-proline can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the compound’s stability can be influenced by storage conditions. N-Boc-D-proline is typically stored at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
N-Boc-D-proline plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proline racemase and proline dehydrogenase. Proline racemase catalyzes the racemization of L-proline to D-proline, while proline dehydrogenase is involved in the oxidation of proline to pyrroline-5-carboxylate. These interactions are crucial for the synthesis of chiral intermediates used in pharmaceuticals, such as eletriptan and saxagliptin .
Cellular Effects
N-Boc-D-proline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of histone deacetylases, leading to changes in gene expression. Additionally, N-Boc-D-proline can modulate cell signaling pathways by interacting with proline-rich proteins, which play a role in signal transduction. These effects can influence cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The mechanism of action of N-Boc-D-proline involves its interaction with various biomolecules. It can bind to enzymes such as proline racemase and proline dehydrogenase, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, N-Boc-D-proline can influence gene expression by modulating the activity of histone deacetylases, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-D-proline can change over time. The compound is relatively stable under standard storage conditions but can degrade under acidic or basic conditions. Long-term exposure to N-Boc-D-proline can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of N-Boc-D-proline in experimental settings .
Dosage Effects in Animal Models
The effects of N-Boc-D-proline vary with different dosages in animal models. At low doses, the compound can enhance cellular function by modulating gene expression and metabolic activity. At high doses, N-Boc-D-proline can exhibit toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing adverse effects .
Metabolic Pathways
N-Boc-D-proline is involved in several metabolic pathways, including the proline degradation pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase, which are involved in the conversion of proline to glutamate. This pathway plays a crucial role in maintaining cellular redox balance and energy production. Additionally, N-Boc-D-proline can influence metabolic flux by altering the levels of metabolites involved in these pathways .
Transport and Distribution
Within cells and tissues, N-Boc-D-proline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the accumulation and distribution of N-Boc-D-proline, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of N-Boc-D-proline in therapeutic applications .
Subcellular Localization
The subcellular localization of N-Boc-D-proline can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-Boc-D-proline can be localized to the mitochondria, where it can participate in metabolic processes and energy production. Additionally, the localization of N-Boc-D-proline to the nucleus can influence gene expression by modulating the activity of histone deacetylases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-D-proline can be synthesized through several methods. One common approach involves the protection of D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically proceeds under mild conditions and results in the formation of N-Boc-D-proline .
Industrial Production Methods
Industrial production of N-Boc-D-proline often involves the use of biocatalytic processes. For example, the racemization of L-proline to DL-proline followed by the enantioselective dehydrogenation of L-proline can be achieved using engineered proline racemase and proline dehydrogenase . This method is efficient and economically competitive for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-D-proline undergoes various chemical reactions, including:
Oxidation: N-Boc-D-proline can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert N-Boc-D-proline to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the N-Boc-D-proline molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, including amines and alcohols, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Boc-D-proline can yield keto derivatives, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-proline: The L-isomer of N-Boc-D-proline, used similarly in peptide synthesis.
Fmoc-D-proline: Another protecting group used for amino acids, which is removed under basic conditions.
Z-D-proline: A benzyl carbamate-protected D-proline, removed by catalytic hydrogenation.
Uniqueness
N-Boc-D-proline is unique due to its specific stereochemistry (D-isomer) and the ease with which the Boc group can be removed under mild acidic conditions. This makes it particularly valuable in the synthesis of peptides and other complex molecules where stereochemistry and protecting group stability are crucial .
Eigenschaften
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1 | |
| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Boc-D-proline a notable compound in asymmetric organocatalysis?
A1: N-Boc-D-proline, a chiral derivative of proline, functions as an effective asymmetric organocatalyst, particularly in the α-bromination of acyl chlorides [, ]. Its significance lies in its ability to induce chirality, facilitating the formation of enantiomerically enriched products, crucial for various applications, including pharmaceutical development.
Q2: How does N-Boc-D-proline's structure influence its catalytic activity?
A2: The specific structure of N-Boc-D-proline, specifically the presence of the chiral center at the proline moiety and the bulky N-tert-butoxycarbonyl (Boc) protecting group, plays a crucial role in its catalytic activity []. These structural features enable N-Boc-D-proline to interact with substrates in a stereoselective manner, favoring the formation of one enantiomer over the other during the catalyzed reaction.
Q3: Where can I find detailed synthesis and characterization data for N-Boc-D-proline?
A3: The provided research articles offer detailed procedures for synthesizing N-Boc-D-proline, including purification steps to obtain the compound in high purity []. Furthermore, the articles present key characterization data, including melting point, specific rotation ([α]D25), and spectroscopic information (IR, NMR, and elemental analysis), providing researchers with the necessary information to identify and confirm the structure of the synthesized compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389656.png)
![2-[1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-yl]phenol](/img/structure/B389657.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389658.png)
![8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline](/img/structure/B389659.png)
![(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE](/img/structure/B389660.png)


![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389667.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389670.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)

![3,4,5-trimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B389676.png)
